![molecular formula C12H12N4O4S2 B5512397 N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)

N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reactions with aldehydes, acetyl chloride, and hydrazine hydrate, leading to various acetamide derivatives. For instance, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with aldehydes yields substituted hydrazino acetamides, showcasing a method for producing compounds with potential antimicrobial and anti-inflammatory activities (Thomas, Geetha, & Murugan, 2009).

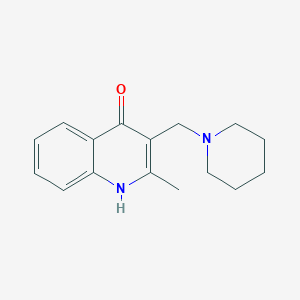

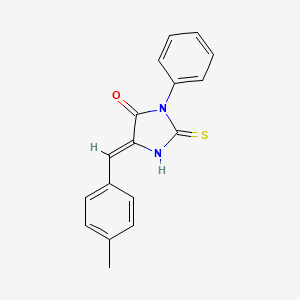

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their geometrical features and intermolecular interactions. For example, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits specific orientations and hydrogen bonding patterns, providing insights into the structural basis of its properties (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide derivatives are diverse, including amidation and hydrolysis. These reactions result in various derivatives with different chemical properties, such as N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide, showcasing the compound's versatility in chemical synthesis (Xu & Trudell, 2005).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility and crystalline structure, are crucial for their application in various fields. Studies like the synthesis and evaluation of BPTES analogs reveal the impact of structural modifications on solubility, a key physical property affecting the compound's utility (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and interaction with other molecules, are essential for understanding their potential uses. For example, the synthesis of novel bi-heterocycles as valuable anti-diabetic agents shows how the chemical properties of acetamide derivatives can be harnessed for therapeutic purposes (Abbasi et al., 2020).

Aplicaciones Científicas De Investigación

Antimicrobial Agents

One significant application of N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide derivatives is in the synthesis of novel compounds with potent antimicrobial properties. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of microbial strains. The structural modification of this compound has led to the development of new heterocyclic compounds that incorporate a sulfamoyl moiety, which is suitable for use as antimicrobial agents. These compounds have been found to exhibit significant anti-bacterial and anti-fungal activities, making them potential candidates for the development of new antimicrobial drugs (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).

Antimalarial and Antiviral Properties

Another research focus has been on the antimalarial and antiviral properties of derivatives of N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide. Investigations into the reactivity of this compound with nitrogen nucleophiles have led to the synthesis of derivatives with significant in vitro antimalarial activity. These studies have also examined the compounds' ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), revealing that some derivatives exhibit excellent antimalarial activity with low cytotoxicity. Additionally, theoretical calculations and molecular docking studies have provided insights into the compounds' potential mechanisms of action against malaria and other viral infections (Fahim, Asmaa M., & Ismael, Eman H. I., 2021).

Carbonic Anhydrase Inhibition

Research has also explored the use of N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide derivatives as inhibitors of carbonic anhydrase, an enzyme involved in many physiological and pathological processes. Studies have synthesized various derivatives and tested them as inhibitors of different isoforms of human carbonic anhydrase. Some of these derivatives have shown low nanomolar inhibition constants, suggesting their potential as drug candidates for treating diseases like cancer, obesity, epilepsy, and glaucoma. The structure-activity relationship studies have provided valuable insights into the design of more potent inhibitors (Carta, F., Birkmann, A., Pfaff, Tamara, et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(benzenesulfonamidocarbamoyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S2/c1-8(17)13-12-14-10(7-21-12)11(18)15-16-22(19,20)9-5-3-2-4-6-9/h2-7,16H,1H3,(H,15,18)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPRLTDYSTXZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)

![1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5512339.png)

![N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)

![ethyl 4-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5512350.png)

![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5512404.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)